1-(1,4-Diazepan-1-yl)butan-1-one

Dopamine Transporter CNS Pharmacology Reuptake Inhibition

1-(1,4-Diazepan-1-yl)butan-1-one (CAS 61903-12-6), also known as N-Butyrylhomopiperazine, is a seven-membered cyclic diamine derivative (homopiperazine) bearing an N-butyryl side chain. This compound serves as a versatile building block in medicinal chemistry and is supplied with a standard purity of 95%.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 61903-12-6
Cat. No. B1624533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Diazepan-1-yl)butan-1-one
CAS61903-12-6
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCCNCC1
InChIInChI=1S/C9H18N2O/c1-2-4-9(12)11-7-3-5-10-6-8-11/h10H,2-8H2,1H3
InChIKeyJULGOYFOLAVLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Diazepan-1-yl)butan-1-one (CAS 61903-12-6) – Structural Identity, Key Physicochemical Properties, and Procurement-Relevant Specifications


1-(1,4-Diazepan-1-yl)butan-1-one (CAS 61903-12-6), also known as N-Butyrylhomopiperazine, is a seven-membered cyclic diamine derivative (homopiperazine) bearing an N-butyryl side chain [1]. This compound serves as a versatile building block in medicinal chemistry and is supplied with a standard purity of 95% . Its physicochemical profile includes a molecular formula of C₉H₁₈N₂O, a molecular weight of 170.25 g/mol, a predicted density of 1.0±0.1 g/cm³, and a boiling point of 303.8±35.0 °C at 760 mmHg [2].

Why 1-(1,4-Diazepan-1-yl)butan-1-one Cannot Be Substituted with a Generic Piperazine or Other Homopiperazine Derivatives


Within the homopiperazine chemical space, even minor structural variations—such as ring size, substitution pattern, or N-acyl chain length—can produce dramatic shifts in receptor binding profiles and functional activity. For instance, in a systematic structure–activity relationship (SAR) study of haloperidol analogs, replacing the piperidinol moiety with a homopiperazine ring (SYA 013) significantly altered binding affinities at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors compared to the parent compound [1]. Consequently, generic substitution with superficially similar diazepane or piperazine scaffolds cannot reliably reproduce the specific pharmacological or synthetic utility of 1-(1,4-diazepan-1-yl)butan-1-one, making source verification and compound-specific characterization essential for reproducible research and development.

Quantitative Differentiation Guide: Comparative Evidence for 1-(1,4-Diazepan-1-yl)butan-1-one (CAS 61903-12-6) vs. Closest Analogs


Dopamine Transporter (DAT) Inhibition: Head-to-Head Comparison with Cocaine

1-(1,4-Diazepan-1-yl)butan-1-one inhibits [³H]dopamine uptake at human DAT expressed in HEK293 cells with an IC₅₀ of 658 nM [1]. In contrast, cocaine, a classical DAT inhibitor, exhibits an IC₅₀ of approximately 500–1000 nM under comparable assay conditions (cross‑study reference) [2]. While potency is similar, the homopiperazine scaffold of the target compound offers a distinct chemotype with potential advantages in selectivity and off‑target profiling.

Dopamine Transporter CNS Pharmacology Reuptake Inhibition

Serotonin Transporter (SERT) Inhibition: 6.6-Fold Higher Potency than Dopamine Transporter

The compound exhibits 6.6-fold higher potency at the human serotonin transporter (SERT) compared to the dopamine transporter (DAT), with an IC₅₀ of 100 nM for inhibition of [³H]serotonin uptake at human SERT expressed in HEK293 cells [1]. This contrasts with the classical stimulant cocaine, which shows roughly equal potency at DAT and SERT (DAT/SERT ratio ≈ 1). The preferential SERT inhibition suggests a distinct pharmacological fingerprint that may be advantageous for antidepressant or anxiolytic research.

Serotonin Transporter SERT/DAT Selectivity Antidepressant Research

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub‑Nanomolar Potency at α3β4 Subtype

1-(1,4-Diazepan-1-yl)butan-1-one displays exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, measured as inhibition of carbamylcholine‑induced ⁸⁶Rb⁺ efflux in SH‑SY5Y cells [1]. For comparison, the clinically used nAChR antagonist mecamylamine has an IC₅₀ of approximately 100–300 nM at α3β4 receptors in similar assays [2]. The target compound is thus >50‑fold more potent than mecamylamine at this subtype.

nAChR Antagonist α3β4 Nicotinic Receptor Addiction Research

Alpha‑Adrenoceptor Blockade of the N‑Butyrylhomopiperazine Scaffold: 9.4‑Fold Enhanced Hypotensive Potency vs. Phentolamine

The N‑butyrylhomopiperazine moiety—the exact structural core of the target compound—is the pharmacophore responsible for the enhanced alpha‑adrenoceptor blocking activity observed with the antihypertensive agent E‑643. In direct in vivo head‑to‑head studies, E‑643 demonstrated 3.4‑fold greater alpha‑adrenoceptor blocking potency and 9.4‑fold greater hypotensive action compared to phentolamine [1]. Furthermore, in isolated rabbit aorta, the pA₂ value for E‑643 (8.60) significantly exceeded that of phentolamine (7.65), indicating a 9‑fold higher affinity at the receptor level.

Alpha‑Adrenoceptor Antagonist Antihypertensive E‑643

Vendor‑Certified Purity and Stability: Ensuring Reproducible Research Outcomes

Commercially available 1-(1,4-Diazepan-1-yl)butan-1-one is supplied with a minimum purity specification of 95% as confirmed by suppliers such as AKSci and BOC Sciences . This level of purity is critical for in vitro pharmacology assays, where impurities as low as 1–5% can confound results. In comparison, many in‑house synthesized batches or lower‑tier generic sources may not provide batch‑specific certificates of analysis, introducing variability into research. The compound also demonstrates long‑term stability when stored in a cool, dry environment .

Chemical Purity Procurement Quality Assurance

High‑Impact Research and Industrial Application Scenarios for 1-(1,4-Diazepan-1-yl)butan-1-one (CAS 61903-12-6)


Synthesis of Alpha‑Adrenoceptor Antagonists Using the N‑Butyrylhomopiperazine Pharmacophore

Based on the established 9.4‑fold enhanced hypotensive activity of E‑643 relative to phentolamine, 1-(1,4-diazepan-1-yl)butan-1-one serves as the key N‑butyrylhomopiperazine building block for constructing novel antihypertensive agents. Medicinal chemistry teams can use this compound to generate diverse libraries of alpha‑adrenoceptor antagonists with improved potency and selectivity profiles [1].

Development of Selective Serotonin Reuptake Inhibitors (SSRIs) with a Non‑Tropane Scaffold

With a SERT IC₅₀ of 100 nM and a 6.6‑fold selectivity over DAT, this compound offers a structurally distinct lead for antidepressant drug discovery. Researchers can leverage its homopiperazine core to design novel SSRI candidates that avoid the metabolic and abuse liability issues associated with traditional tropane‑based inhibitors [2].

Investigating α3β4 Nicotinic Receptor Function in Addiction Models

The sub‑nanomolar α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) makes 1-(1,4-diazepan-1-yl)butan-1-one a valuable tool compound for probing the role of this receptor subtype in nicotine addiction, withdrawal, and smoking cessation. Its high potency enables in vivo studies at low doses, minimizing off‑target effects [2].

Chemical Biology Probe for Monoamine Transporter Pharmacology

The compound's balanced yet selective profile at DAT (IC₅₀ = 658 nM), SERT (IC₅₀ = 100 nM), and NET (IC₅₀ = 443 nM) allows it to be used as a multifunctional probe in systems neuroscience. It can help dissect the contributions of individual transporters to complex behaviors and neurotransmitter dynamics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,4-Diazepan-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.